molecular formula C22H20N4O3 B11082592 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-methoxyphenyl)acetamide

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11082592
M. Wt: 388.4 g/mol
InChI Key: UZIIZKXWUIMLMP-UHFFFAOYSA-N
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Description

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-methoxyphenyl)acetamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely recognized for their ability to absorb ultraviolet (UV) light. This compound is often used in various industrial applications due to its stability and effectiveness as a UV absorber.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including diazotization, coupling, and reduction reactions. The process begins with the diazotization of o-nitroaniline, followed by coupling with a phenolic compound under alkaline conditions. The resulting product is then reduced to form the final compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV radiation.

    Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.

    Medicine: Explored for its potential use in photoprotection and as a component in sunscreen formulations.

    Industry: Utilized in the production of plastics, paints, and other materials that require UV protection.

Mechanism of Action

The mechanism of action of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-methoxyphenyl)acetamide involves the absorption of UV light by the benzotriazole moiety. This absorption leads to the dissipation of the absorbed energy as harmless heat, thereby protecting the material from UV-induced degradation. The compound’s effectiveness is attributed to its ability to form stable radicals and its high molar absorptivity in the UV region.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Known for its use as a UV stabilizer in various applications.

    2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another UV absorber with similar properties.

    2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Used in high-temperature polymer processing.

Uniqueness

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-methoxyphenyl)acetamide stands out due to its specific structure, which provides a balance between UV absorption efficiency and chemical stability. Its unique combination of functional groups allows it to be used in a broader range of applications compared to other benzotriazole derivatives.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H20N4O3/c1-15-7-12-21(20(13-15)26-24-18-5-3-4-6-19(18)25-26)29-14-22(27)23-16-8-10-17(28-2)11-9-16/h3-13H,14H2,1-2H3,(H,23,27)

InChI Key

UZIIZKXWUIMLMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC)N3N=C4C=CC=CC4=N3

Origin of Product

United States

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